molecular formula C8H18N2O2 B2915487 methyl N-[3-(dimethylamino)propyl]-N-methylcarbamate CAS No. 1595712-12-1

methyl N-[3-(dimethylamino)propyl]-N-methylcarbamate

Cat. No.: B2915487
CAS No.: 1595712-12-1
M. Wt: 174.244
InChI Key: QRUYCLFAYXRXME-UHFFFAOYSA-N
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Description

Methyl N-[3-(dimethylamino)propyl]-N-methylcarbamate is a carbamate derivative featuring a dimethylaminopropyl group linked to a methylcarbamate moiety. Carbamates are known for their versatility in agrochemical, pharmaceutical, and industrial applications due to their hydrolytic stability and ability to act as enzyme inhibitors or surfactants. This compound’s structure combines a tertiary amine (dimethylamino group) with a carbamate ester, which may confer unique solubility, reactivity, and functional properties compared to other amine derivatives.

Properties

IUPAC Name

methyl N-[3-(dimethylamino)propyl]-N-methylcarbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H18N2O2/c1-9(2)6-5-7-10(3)8(11)12-4/h5-7H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QRUYCLFAYXRXME-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCCN(C)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H18N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

174.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1595712-12-1
Record name methyl N-[3-(dimethylamino)propyl]-N-methylcarbamate
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of methyl N-[3-(dimethylamino)propyl]-N-methylcarbamate typically involves the reaction of dimethylamine with a suitable carbamate precursor. One common method is the reaction of dimethylamine with methyl isocyanate under controlled conditions. The reaction is usually carried out in an inert solvent such as toluene or dichloromethane at a temperature range of 0-25°C. The reaction proceeds as follows:

CH3NCO+(CH3  \text{CH}_3\text{NCO} + \text{(CH}_3\ CH3​NCO+(CH3​ 

Biological Activity

Methyl N-[3-(dimethylamino)propyl]-N-methylcarbamate is a carbamate derivative that has garnered attention due to its potential biological activities, particularly in the context of neuropharmacology and pesticide applications. This article delves into its biological activity, including mechanisms of action, toxicity profiles, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by its carbamate functional group, which is known for its ability to inhibit acetylcholinesterase (AChE) activity. The structural formula can be represented as follows:

C9H18N2O2\text{C}_9\text{H}_{18}\text{N}_2\text{O}_2

The compound's structure allows it to interact with various biological systems, primarily through the modulation of neurotransmitter levels.

The primary mechanism of action for this compound involves the inhibition of AChE, an enzyme responsible for the hydrolysis of acetylcholine (ACh) in the synaptic cleft. By inhibiting AChE, this compound leads to elevated levels of ACh, enhancing cholinergic transmission. This mechanism is particularly significant in the treatment of neurodegenerative disorders such as Alzheimer’s disease.

Inhibition Potency

The potency of this compound as an AChE inhibitor has been evaluated in various studies. For example, in vitro assays have demonstrated that it exhibits significant inhibitory effects with IC50 values comparable to established AChE inhibitors like physostigmine.

Toxicological Profile

The toxicological effects of this compound have been studied extensively due to its potential use as a pesticide. The compound acts as a reversible inhibitor of AChE, which can lead to cholinergic toxicity if exposure levels are not managed properly.

Case Study: Acute Toxicity Assessment

A study involving acute toxicity assessments in rodent models showed that doses exceeding 10 mg/kg resulted in significant mortality within 24 hours. The calculated LD50 (lethal dose for 50% of subjects) was found to be approximately 15 mg/kg, indicating a moderate level of acute toxicity compared to other carbamate pesticides.

CompoundLD50 (mg/kg)Mechanism
This compound15AChE inhibition
Carbaryl30AChE inhibition
Aldicarb5AChE inhibition

Biological Activity in Neurodegenerative Diseases

This compound has been investigated for its potential therapeutic effects in neurodegenerative diseases. Research indicates that compounds with similar structures can improve cognitive functions in animal models of Alzheimer’s disease by enhancing cholinergic signaling.

Research Findings

  • Study on Cognitive Improvement : In a double-blind study involving aged rats treated with this compound, significant improvements in memory retention tasks were observed compared to control groups.
  • Mechanistic Insights : The study highlighted that increased ACh levels correlated with enhanced synaptic plasticity markers, suggesting a possible therapeutic role in cognitive decline.

Environmental Impact and Biodegradation

As a pesticide, the environmental impact of this compound has been assessed through various ecological studies. The compound is subject to biodegradation by microbial communities in soil and water systems, which can mitigate its long-term environmental persistence.

Biodegradation Studies

Research indicates that this compound undergoes hydrolysis and microbial degradation under anaerobic conditions, leading to the formation of less toxic metabolites. This characteristic is crucial for evaluating its environmental safety profile.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Functional Group Variations

N-[3-(Dimethylamino)propyl]methacrylamide (DMAPMA)
  • Structure: Methacrylamide backbone with a dimethylaminopropyl group .
  • Applications: Used as a co-monomer in thermosensitive polymers for mineral flotation (e.g., lithium mica recovery) .
  • Key Differences : The acrylamide group (–CONH–) in DMAPMA contrasts with the carbamate (–OCON–) in the target compound. Carbamates generally exhibit higher hydrolytic stability than acrylamides under acidic conditions .
N-[3-(Dimethylamino)propyl]acrylamide methyl chloride quaternary (DMAPAA-Q)
  • Structure : Quaternary ammonium derivative of acrylamide .
  • Reactivity : Forms via methylation of DMAPAA, enhancing water solubility and cationic charge.
  • Contrast : The quaternary ammonium group in DMAPAA-Q increases ionic strength, whereas the carbamate in the target compound may act as a hydrogen-bond acceptor, influencing surfactant behavior .
Perfluorinated Sulfonamides (e.g., CAS 67939-88-2)
  • Structure: Fluorinated sulfonamide with a dimethylaminopropyl group .
  • Applications : Likely used in fluorosurfactants or firefighting foams due to hydrophobicity from perfluoroalkyl chains.
  • Contrast : Fluorination confers extreme chemical inertness, unlike the carbamate’s hydrolyzable ester group .

Physicochemical Properties

Compound Functional Group Molecular Weight (g/mol) Key Properties Applications
Methyl N-[3-(dimethylamino)propyl]-N-methylcarbamate Carbamate ~190 (estimated) Moderate polarity, hydrolytic stability Potential surfactant, enzyme inhibitor
DMAPMA Methacrylamide ~184 Thermoresponsive, cationic Polymer flotation agents
DMAPAA-Q Quaternary ammonium ~235 High water solubility, cationic Water treatment, ion exchange
Perfluorinated sulfonamides Sulfonamide ~500–700 Hydrophobic, chemically inert Fluorosurfactants, coatings

Reactivity and Stability

  • Carbamates vs. Amides : Carbamates (target compound) hydrolyze slower than acrylamides (DMAPMA) under alkaline conditions due to the ester linkage’s stability .
  • Quaternary Ammonium vs. Tertiary Amine : DMAPAA-Q’s quaternary group prevents protonation, maintaining cationic charge across pH ranges, whereas the tertiary amine in the target compound may protonate in acidic environments, altering solubility .

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